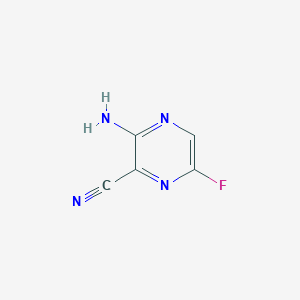
5-(4-chloro-6-quinazoliny)-2-Furancarboxaldehyde,hydrochloride
Vue d'ensemble
Description
5-(4-chloro-6-quinazoliny)-2-Furancarboxaldehyde,hydrochloride is an organic compound with the molecular formula C13H8ClNO2. It appears as a colorless to light yellow crystalline solid and has a melting point of approximately 175-180 degrees Celsius . This compound is soluble in organic solvents such as methanol, ethanol, and dichloromethane but is insoluble in water . It is an important intermediate used in the synthesis of various organic compounds and may have pharmacological activity, potentially useful for antibacterial, antiviral, or anti-parasitic treatments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-(4-chloro-6-quinazoliny)-2-Furancarboxaldehyde,hydrochloride can be synthesized through several methods. One common method involves the coupling reaction of diazo compounds . Another method includes the use of 5-formylfuran-2-ylboronic acid with palladium diacetate and tri tert-butylphosphoniumtetrafluoroborate in water and dimethyl sulfoxide at ambient temperature . The reaction mixture is then heated to 80 ± 5 °C, followed by filtration and vacuum drying to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for further applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-chloro-6-quinazoliny)-2-Furancarboxaldehyde,hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium diacetate, potassium acetate, and dimethyl sulfoxide . The reactions are typically carried out under inert atmospheres and controlled temperatures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinazolinone derivatives, while substitution reactions may produce various substituted furan derivatives .
Applications De Recherche Scientifique
5-(4-chloro-6-quinazoliny)-2-Furancarboxaldehyde,hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-(4-chloro-6-quinazoliny)-2-Furancarboxaldehyde,hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may inhibit the growth of bacteria, viruses, or parasites by interfering with their metabolic processes . Specific molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with enzymes or receptors involved in these processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Hydroxy-6-quinazolinyl)furan-2-carbaldehyde: This compound has a similar structure but with a hydroxy group instead of a chloro group.
5-(4-Oxo-3,4-dihydroquinazolin-6-yl)furan-2-carbaldehyde: This compound features an oxo group, providing different chemical properties and reactivity.
Uniqueness
5-(4-chloro-6-quinazoliny)-2-Furancarboxaldehyde,hydrochloride is unique due to its chloro group, which can influence its reactivity and biological activity. This makes it a valuable intermediate for synthesizing various derivatives with potential pharmacological applications .
Propriétés
Formule moléculaire |
C13H8Cl2N2O2 |
|---|---|
Poids moléculaire |
295.12 g/mol |
Nom IUPAC |
5-(4-chloroquinazolin-6-yl)furan-2-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C13H7ClN2O2.ClH/c14-13-10-5-8(1-3-11(10)15-7-16-13)12-4-2-9(6-17)18-12;/h1-7H;1H |
Clé InChI |
XGKCRFUEZJXUKS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C3=CC=C(O3)C=O)C(=NC=N2)Cl.Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-4-nitrotetrazolo[1,5-a]quinoline](/img/structure/B8581435.png)



![3-{4-[(Pyridin-3-yl)methyl]phenyl}prop-2-en-1-ol](/img/structure/B8581465.png)

![2-(3-Chloro-propyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8581477.png)






